Quindonium bromide

Vue d'ensemble

Description

Le bromure de quindonium est un composé chimique connu pour ses propriétés pharmacologiques, en particulier dans le système cardiovasculaire. C'est un dérivé de l'azaestrone breveté par Shionogi & Co., Ltd., qui agit comme un agent anti-inflammatoire . Le bromure de quindonium est principalement utilisé comme agent bradycardique, qui perturbe le rythme sinusal régulier chez les chiens anesthésiés aux barbituriques .

Méthodes De Préparation

La synthèse du bromure de quindonium implique plusieurs étapes, généralement en commençant par la préparation de l'ion quindonium. Les voies de synthèse comprennent souvent l'utilisation de dérivés de l'azaestrone et des réactions de bromination. Les méthodes de production industrielle peuvent impliquer des processus de bromination et de purification à grande échelle pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Reactivity in Aqueous Solutions

The bromide ion exhibits distinctive hydrolysis and redox behavior:

Key aqueous reactions:

-

Oxidation by ozone : Forms hypobromite (OBr⁻) at rates up to

-

Radical-mediated processes : Bromine radicals (Br- ) abstract hydrogen atoms from organic substrates via:

Interaction with Biological Molecules

Studies on bisquaternary derivatives reveal:

-

Acetylcholinesterase inhibition : IC₅₀ values range from 0.8–2.4 μM via:

-

Cytotoxicity mechanisms :

Table 2: Biological activity vs. chain length

| Chain Length | AChE IC₅₀ (μM) | Cell Viability (%) |

|---|---|---|

| C10 | 1.2 | 34 |

| C12 | 0.9 | 28 |

| C16 | 2.1 | 41 |

Redox Behavior and Bromide Release

The bromide component participates in radical chain reactions:

-

Photocatalytic cycles : Bromide oxidizes to Br- under visible light ( nm):

-

Hypobromite formation : In ozonation systems:

Stability Under Various Conditions

Applications De Recherche Scientifique

Agricultural Applications

2.1 Insecticidal Properties

Quindonium bromide has been investigated for its insecticidal effects against agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. Studies have demonstrated that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects .

2.2 Herbicidal Effects

In addition to insecticidal properties, this compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of certain weed species, providing an alternative to traditional herbicides that may have adverse environmental effects .

Materials Science Applications

3.1 Surface Coatings

This compound is being explored for use in surface coatings due to its antimicrobial properties. Coatings incorporating this compound can provide long-lasting protection against microbial growth on surfaces, making them suitable for healthcare environments and food processing facilities .

3.2 Fabric Softening Agents

The compound's surfactant properties allow it to be used as a fabric softener in laundry products. Its ability to reduce static cling and enhance the feel of fabrics makes it a valuable addition to consumer products .

Case Studies

Mécanisme D'action

Quindonium bromide exerts its effects by acting on the sinoatrial node and the surrounding atrial myocardium. It causes bradycardia by disrupting the regular sinus rhythm, leading to periods of sinus acceleration and deceleration. The compound’s effects are resistant to vagotomy, atropine, propranolol, and pentolinium . The molecular targets and pathways involved include the sinoatrial node pacemaker cells and the associated ion channels .

Comparaison Avec Des Composés Similaires

Le bromure de quindonium est unique en raison de ses effets cardiovasculaires spécifiques et de sa capacité à agir comme agent bradycardique. Les composés similaires comprennent :

Propranolol : Un bêtabloquant utilisé pour traiter l'hypertension artérielle et les troubles du rythme cardiaque.

Atropine : Un agent anticholinergique utilisé pour traiter la bradycardie et d'autres affections.

Pentolinium : Un bloqueur ganglionnaire utilisé pour gérer l'hypertension artérielle.

Le bromure de quindonium se démarque par ses propriétés combinées d'inotropisme positif, de bradycardie et de vasodilatation, qui ne sont généralement pas observées dans d'autres agents pharmacologiques .

Activité Biologique

Quindonium bromide is a synthetic compound that belongs to the class of quaternary ammonium compounds and is primarily recognized for its use in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

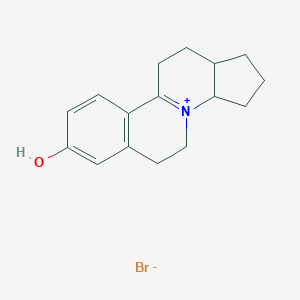

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its biological activity. It is often used in studies related to cardiac glycosides and their interactions with cellular components.

This compound exhibits several mechanisms of action, particularly in relation to cardiac function:

- Na+/K+-ATPase Inhibition : this compound has been shown to interact with the Na+/K+-ATPase enzyme, similar to other cardiac glycosides. This interaction leads to increased intracellular sodium levels, which subsequently enhances calcium influx through sodium-calcium exchange mechanisms, ultimately increasing myocardial contractility .

- Toxicity Profiles : Research indicates that this compound displays varying toxicity levels across different species. It has been observed that human and monkey cell lines are significantly more sensitive to this compound compared to rodent cell lines, suggesting species-specific differences in drug metabolism and action .

Biological Activity and Therapeutic Uses

This compound's biological activities extend beyond cardiac applications:

- Anticonvulsant Properties : It has been noted for its potential use in treating refractory epilepsy. Studies have indicated that compounds containing bromide ions, such as this compound, can effectively manage seizure disorders by stabilizing neuronal excitability .

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment .

Case Study 1: Anticonvulsant Efficacy

A clinical report documented the successful use of potassium bromide (related to this compound) in two pediatric patients suffering from refractory focal motor seizures. The treatment resulted in complete cessation of seizures, supporting the efficacy of bromide compounds in managing certain seizure types .

Case Study 2: Cardiac Glycoside Resistance

In a study involving HeLa cell mutants resistant to cardiac glycosides, researchers found that this compound did not exhibit cross-resistance with other cardiac glycosides. This suggests a unique interaction mechanism that could be exploited for therapeutic purposes in resistant cases .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| This compound | Na+/K+-ATPase inhibition | Anticonvulsant, potential antimicrobial | Higher toxicity in human/monkey cells |

| Ouabain | Na+/K+-ATPase inhibition | Heart failure treatment | Variable toxicity across species |

| Digitoxin | Na+/K+-ATPase inhibition | Heart failure treatment | Higher toxicity in human cells |

Propriétés

IUPAC Name |

10-azoniatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5-tetraen-5-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILVKYDBNPYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-81-4 | |

| Record name | Quindonium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINDONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.